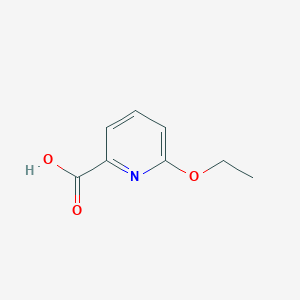

6-Ethoxypyridine-2-carboxylic acid

Description

6-Ethoxypyridine-2-carboxylic acid is a pyridine derivative characterized by an ethoxy (–OCH₂CH₃) substituent at the 6-position and a carboxylic acid (–COOH) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in reactions such as esterification, amidation, and coordination chemistry due to the electron-withdrawing carboxylic acid and electron-donating ethoxy groups . Commercial availability in varying quantities (100 mg to 1 g) highlights its utility in small-scale research applications .

Properties

IUPAC Name |

6-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-7-5-3-4-6(9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYXIGUDCJRHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651747 | |

| Record name | 6-Ethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42955-22-6 | |

| Record name | 6-Ethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethoxypyridine-2-carboxylic acid can be synthesized through several methods. One common route involves the ethylation of 2-pyridinecarboxylic acid. The reaction typically requires an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Ethoxypyridine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The ethoxy group in this compound donates electrons via resonance, contrasting with the electron-withdrawing chlorine in 3-chloro-6-methoxypyridine-2-carboxylic acid. This difference impacts acidity (pKa) and coordination behavior .

- Steric Considerations : The ethoxy substituent (–OCH₂CH₃) is bulkier than methoxy (–OCH₃) or methyl (–CH₃), influencing reaction kinetics and regioselectivity in substitution reactions .

- Applications : Phenyl-substituted analogs (e.g., 6-phenylpyridine-2-carboxylic acid) are favored in metal-organic frameworks (MOFs), while ester derivatives like ethyl 6-methylpyridine-2-carboxylate are common in prodrug synthesis .

Biological Activity

6-Ethoxypyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethoxy group and a carboxylic acid functional group, which contribute to its reactivity and ability to interact with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves methods such as:

- Refluxing ethyl pyridine-2-carboxylate with ethyl iodide : This method employs nucleophilic substitution reactions.

- Decarboxylation reactions : Utilizing potassium carbonate in toluene to form derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The compound may interact with specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the broth dilution method. The results demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Properties :

A recent study synthesized various derivatives of pyridine carboxylic acids, including this compound, and tested their antimicrobial efficacy. Results indicated that derivatives exhibited enhanced activity compared to the parent compound, highlighting the significance of structural modifications in improving bioactivity . -

Molecular Docking Studies :

Molecular docking simulations have been conducted to understand the binding interactions between this compound and target enzymes involved in bacterial cell wall synthesis. These studies revealed favorable binding affinities, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.